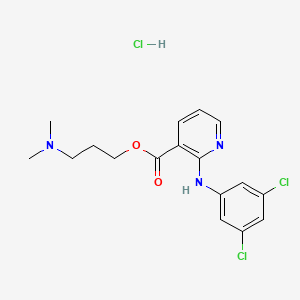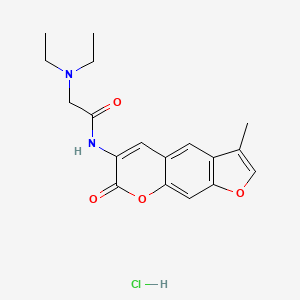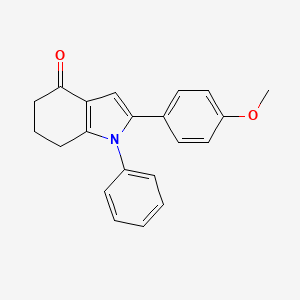
1-Methylbutyl trichloroacetate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-Methylbutyl trichloroacetate, also known as trichloroacetic acid 3-methylbutyl ester, is an organic compound with the molecular formula C7H11Cl3O2. It is an ester derived from trichloroacetic acid and 1-methylbutanol. This compound is known for its applications in various fields, including chemistry, biology, and industry.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: 1-Methylbutyl trichloroacetate can be synthesized through the esterification reaction between trichloroacetic acid and 1-methylbutanol. The reaction typically involves heating the reactants in the presence of an acid catalyst, such as concentrated sulfuric acid, to facilitate the esterification process .
Industrial Production Methods: On an industrial scale, the production of this compound follows similar principles but may involve continuous processes and more efficient catalysts to optimize yield and purity. The use of advanced distillation techniques ensures the separation and purification of the ester from the reaction mixture.
Análisis De Reacciones Químicas
Types of Reactions: 1-Methylbutyl trichloroacetate undergoes various chemical reactions, including:
Hydrolysis: In the presence of water and an acid or base catalyst, the ester can hydrolyze to produce trichloroacetic acid and 1-methylbutanol.
Reduction: The ester can be reduced to form the corresponding alcohol and trichloromethane.
Substitution: The chlorine atoms in the trichloroacetate moiety can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions:
Hydrolysis: Acidic or basic conditions with water.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4).
Substitution: Nucleophiles like ammonia or amines.
Major Products Formed:
Hydrolysis: Trichloroacetic acid and 1-methylbutanol.
Reduction: 1-Methylbutanol and trichloromethane.
Substitution: Various substituted trichloroacetates depending on the nucleophile used.
Aplicaciones Científicas De Investigación
1-Methylbutyl trichloroacetate has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as an intermediate in the production of other chemical compounds.
Medicine: Utilized in the formulation of certain pharmaceuticals and as a chemical peel agent in dermatology.
Industry: Applied in the manufacturing of specialty chemicals and as a solvent in various industrial processes.
Mecanismo De Acción
The mechanism of action of 1-methylbutyl trichloroacetate involves its interaction with biological macromolecules. In biochemical assays, it acts as a precipitant by inducing the aggregation of proteins and nucleic acids, facilitating their isolation and analysis . The esterification reaction mechanism involves the nucleophilic attack of the alcohol on the carbonyl carbon of trichloroacetic acid, followed by the elimination of water to form the ester bond.
Comparación Con Compuestos Similares
- Ethyl trichloroacetate
- Methyl trichloroacetate
- Isopropyl trichloroacetate
Comparison: 1-Methylbutyl trichloroacetate is unique due to its specific ester moiety, which imparts distinct physical and chemical properties. Compared to ethyl and methyl trichloroacetates, it has a higher molecular weight and different solubility characteristics. Its longer alkyl chain also influences its reactivity and applications in various fields .
Conclusion
This compound is a versatile compound with significant applications in chemistry, biology, medicine, and industry. Its unique properties and reactivity make it a valuable reagent and intermediate in various scientific and industrial processes.
Propiedades
Número CAS |
78031-35-3 |
|---|---|
Fórmula molecular |
C7H11Cl3O2 |
Peso molecular |
233.5 g/mol |
Nombre IUPAC |
pentan-2-yl 2,2,2-trichloroacetate |
InChI |
InChI=1S/C7H11Cl3O2/c1-3-4-5(2)12-6(11)7(8,9)10/h5H,3-4H2,1-2H3 |
Clave InChI |
GKGUCQJRCNVBMU-UHFFFAOYSA-N |
SMILES canónico |
CCCC(C)OC(=O)C(Cl)(Cl)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


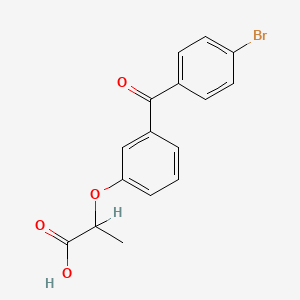
![Oxirane, [[(phenylmethoxy)methoxy]methyl]-](/img/structure/B14437371.png)
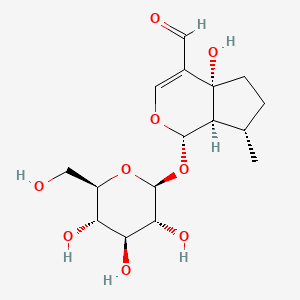


![4-[(E)-(2,6-Dimethyl-4-nitrophenyl)diazenyl]-N,N-diethylaniline](/img/structure/B14437394.png)



